2-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenoxy}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a phenoxy group, which is further substituted with an azetidine ring containing a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenoxy}pyridine typically involves multiple steps, starting with the preparation of the azetidine ring and the trifluoroethoxy group. The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The trifluoroethoxy group is introduced via nucleophilic substitution reactions using trifluoroethanol and suitable leaving groups.
The phenoxy group is then attached to the pyridine ring through an etherification reaction, often using a base such as potassium carbonate to facilitate the reaction. The final step involves the coupling of the azetidine derivative with the phenoxy-pyridine intermediate under conditions that promote the formation of the desired carbonyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenoxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and phenoxy rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups onto the pyridine or phenoxy rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic effects, particularly if it exhibits activity against certain diseases or conditions.
Industry: Its chemical properties might make it useful in the development of new industrial processes or materials, such as coatings or polymers.
Mechanism of Action
The mechanism by which 2-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenoxy}pyridine exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity or function. The pathways involved might include signal transduction cascades or metabolic processes, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2,2,2-trifluoroethoxy)propionitrile: A fluorinated nitrile compound with high oxidative stability and low volatility.
3-(2,2,2-trifluoroethoxy)phenylboronic acid:
2-aminosulfonyl-3-(2,2,2-trifluoroethoxy)pyridine: A compound with a similar trifluoroethoxy group, used in various chemical applications.
Uniqueness
2-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenoxy}pyridine is unique due to its combination of a pyridine ring, a phenoxy group, and an azetidine ring with a trifluoroethoxy substituent. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
(3-pyridin-2-yloxyphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c18-17(19,20)11-24-14-9-22(10-14)16(23)12-4-3-5-13(8-12)25-15-6-1-2-7-21-15/h1-8,14H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFVCOZYWGKXKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.